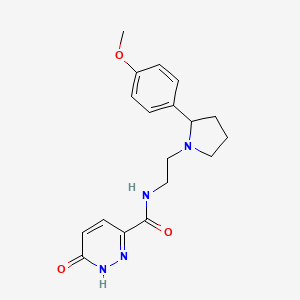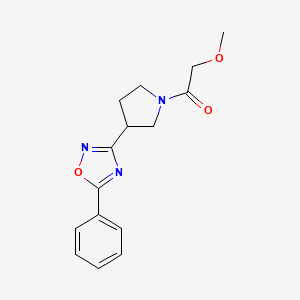
XPhos Palladacycle Gen. 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XPhos Palladacycle Generation 3: is a third-generation Buchwald precatalyst. It is a palladium complex that is highly active and versatile, particularly in cross-coupling reactions. This compound is known for its stability in air, moisture, and thermal conditions, making it a valuable reagent in various organic synthesis processes .
Applications De Recherche Scientifique
Chemistry: In chemistry, XPhos Palladacycle Generation 3 is widely used in cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Sonogashira couplings. These reactions are essential for forming carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of complex organic molecules .
Biology and Medicine: In biology and medicine, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to facilitate the formation of complex molecular structures makes it invaluable in drug discovery and development .
Industry: Industrially, XPhos Palladacycle Generation 3 is used in the production of fine chemicals, agrochemicals, and materials science. Its stability and efficiency in catalysis make it a preferred choice for large-scale chemical manufacturing .
Mécanisme D'action
Target of Action
XPhos Palladacycle Gen. 3, also known as (2-Dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(ii) methanesulfonate, is a third-generation Buchwald precatalyst . Its primary targets are organic compounds that undergo cross-coupling reactions .
Mode of Action
The compound acts as a catalyst in various cross-coupling reactions . It facilitates the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds . The compound’s interaction with its targets involves the cleavage of a similar bond .
Biochemical Pathways
The compound plays a crucial role in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are essential for the synthesis of complex organic compounds.
Result of Action
The result of the compound’s action is the efficient formation of new organic compounds through cross-coupling reactions . It allows for lower catalyst loadings, shorter reaction times, and accurate control of the ligand: palladium ratio .
Action Environment
The compound is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents . These properties make it a versatile catalyst that can be used in various environments. The compound’s efficacy and stability can be influenced by factors such as temperature, solvent type, and the presence of impurities .
Analyse Biochimique
Biochemical Properties
The biochemical properties of XPhos Palladacycle Gen. 3 are largely related to its role as a catalyst in biochemical reactions. It is known to interact with various enzymes and proteins to facilitate these reactions
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in biochemical reactions. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of XPhos Palladacycle Generation 3 involves the use of a fragment of C-deprotonated 2-aminobiphenyl and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl. The synthesis is typically carried out on a multigram scale using a modified procedure. The reaction conditions include the use of solvents that facilitate the isomerization of the compound, and the process is monitored using 1H- and 31P-NMR spectroscopy .
Industrial Production Methods: The industrial production of XPhos Palladacycle Generation 3 follows similar synthetic routes but on a larger scale. Quality control is crucial in this process, and methods such as single crystal X-ray diffraction are used to identify and characterize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: XPhos Palladacycle Generation 3 is involved in various types of chemical reactions, including:
Cyanation reactions: of heterocyclic halides.
Coupling reactions: of heteroaryl chlorides with polyfluoroaryl zinc reagents.
Coupling reactions: of 2,6-difluorophenylboronic acid with (hetero)aryl chlorides.
Common Reagents and Conditions: The common reagents used in these reactions include heteroaryl chlorides, polyfluoroaryl zinc reagents, and 2,6-difluorophenylboronic acid. The reactions are typically carried out under conditions that ensure the efficient formation of the active catalytic species, often without the need for reducing agents .
Major Products: The major products formed from these reactions are various coupled organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Comparaison Avec Des Composés Similaires
- RuPhos Palladacycle Generation 3
- SPhos Palladacycle Generation 3
- BrettPhos Palladacycle Generation 3
Uniqueness: XPhos Palladacycle Generation 3 stands out due to its high solubility in a wide range of organic solvents and its long life in solution. It also allows for lower catalyst loadings and shorter reaction times compared to similar compounds. These features make it highly efficient and versatile in various chemical reactions .
Propriétés
IUPAC Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGIWYBLKXQGS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62NO3PPdS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2432135.png)
![1-(tert-butyl)-5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2432137.png)
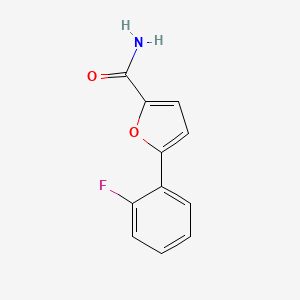
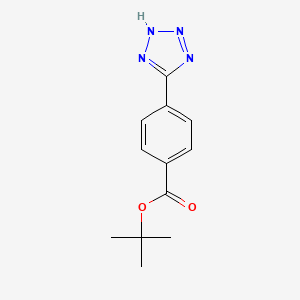
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2432142.png)
![2-Cyclopropyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2432144.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2432146.png)
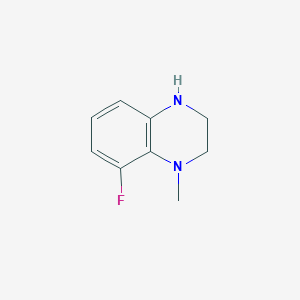
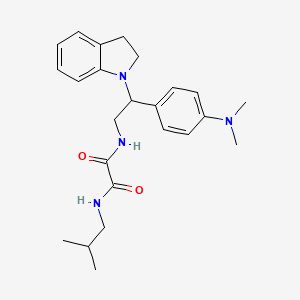

![1-((3-hydroxypropyl)amino)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2432151.png)
